Product packaging for alpha-Hydroxytriazolam(Cat. No.:CAS No. 37115-45-0)

alpha-Hydroxytriazolam

Cat. No.: B1219643
CAS No.: 37115-45-0
M. Wt: 359.2 g/mol
InChI Key: BHUYWUDMVCLHND-UHFFFAOYSA-N
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Description

alpha-Hydroxytriazolam (CAS 37115-45-0) is a primary metabolite of the sedative-hypnotic drug Triazolam, a short-acting benzodiazepine . In research settings, it serves as a critical reference standard and analytical target. As the major urinary metabolite of Triazolam, accounting for approximately 70% of an oral dose, it is a key biomarker for detecting Triazolam use in clinical and forensic toxicology . Studies on urinary screening demonstrate that this compound can be reliably detected by immunoassays and confirmed by robust analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) . The compound is formed in the liver via CYP3A4-mediated metabolism . While Triazolam is a potent allosteric modulator of the GABA-A receptor, enhancing inhibitory neurotransmission, this compound itself is considered a short-acting metabolite of minor clinical significance, and is primarily excreted in urine as a glucuronide conjugate . Researchers utilize this high-purity compound for pharmacokinetic studies, metabolism research, and as a certified standard for calibrating equipment in analytical laboratories. This product is intended for research purposes only and is not for diagnostic or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12Cl2N4O B1219643 alpha-Hydroxytriazolam CAS No. 37115-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4O/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9-24)23(14)15/h1-7,24H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUYWUDMVCLHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958284
Record name [8-Chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol
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Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37115-45-0
Record name alpha-Hydroxytriazolam
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [8-Chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol
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Record name α-Hydroxytriazolam
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Record name .ALPHA.-HYDROXYTRIAZOLAM
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Chemical Synthesis and Analog Generation

Methodologies for In Vitro Chemical Synthesis of Alpha-Hydroxytriazolam

This compound is primarily known as a major active metabolite of the benzodiazepine (B76468), triazolam. ncats.io Its formation in vivo occurs through hepatic cytochrome P450-mediated oxidation, specifically by the CYP3A4 enzyme. medchemexpress.comsigmaaldrich.com Consequently, many in vitro methods to produce this compound replicate this biological process.

The most common in vitro synthesis approach involves the incubation of triazolam with human liver microsomes. ncats.iosigmaaldrich.com This biomimetic method utilizes the enzymatic machinery present in the microsomes to hydroxylate the parent compound at the alpha-position of the methyl side chain attached to the triazolo ring. For instance, studies have carried out incubations with triazolam in preparations of pooled human liver microsomes at 37°C to generate the metabolite for analytical and pharmacological studies. ncats.io

Direct chemical synthesis of this compound presents significant challenges. The introduction of a hydroxyl group onto the electron-deficient triazolo-benzodiazepine core is not a straightforward reaction. While specific multi-step synthetic routes for this compound are not widely published in academic literature, analogous syntheses for similar hydroxylated benzodiazepines often involve complex protection-deprotection strategies and the use of specialized oxidizing agents. For the structurally similar alpha-hydroxyalprazolam (B159172), preliminary research has explored transition metal-catalyzed C-H activation as a potential, albeit low-yielding, synthetic route. Such a strategy could theoretically be adapted for this compound, but remains an area for further research.

Deuterium-Labeled Analog Synthesis for Research Applications (e.g., as Internal Standards)

Deuterium-labeled analogs of this compound are crucial for quantitative bioanalysis, where they serve as ideal internal standards for mass spectrometry-based methods like GC-MS and LC-MS/MS. acanthusresearch.comscispace.comcerilliant.com The stable isotope label results in a compound with a higher mass but nearly identical chemical and physical properties to the unlabeled analyte, allowing for accurate correction of variations during sample preparation and analysis. acanthusresearch.comscispace.com this compound-D4 is a commercially available certified reference material used for this purpose. cerilliant.com

The synthesis of deuterium-labeled compounds can be achieved through two primary strategies:

Hydrogen-Deuterium (H-D) Exchange: This method involves replacing hydrogen atoms with deuterium (B1214612) on an existing molecule. acanthusresearch.comresearchgate.net It can be performed under certain conditions, such as acid or base catalysis, or through the use of metal catalysts like palladium on carbon (Pd/C). acanthusresearch.comnih.govmdpi.com The reaction is typically carried out using a deuterated solvent, such as deuterium oxide (D₂O), which acts as the deuterium source. acanthusresearch.commdpi.com For a molecule like this compound, this could potentially be used to label specific positions, although care must be taken to ensure the label is on a non-exchangeable site to maintain stability during analysis. acanthusresearch.com

Chemical Synthesis with Labeled Precursors: This "bottom-up" approach involves building the target molecule from smaller, commercially available starting materials that already contain deuterium atoms. researchgate.netnih.gov This method offers precise control over the location and number of deuterium labels within the final molecule. For the synthesis of this compound-D4, a synthetic route would be designed to incorporate a deuterated building block, such as a deuterated phenyl ring, early in the reaction sequence. caymanchem.com

The choice of method depends on the desired labeling pattern, the complexity of the target molecule, and the availability of starting materials. For complex molecules like this compound, synthesis from labeled precursors is often the more robust and reliable method for producing a stable and accurately labeled internal standard. nih.gov

Strategies for Derivatization in Analytical Research

Derivatization is a critical sample preparation step in the analytical research of this compound, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. ies.gov.plscispace.com The primary purpose of derivatization is to increase the volatility and thermal stability of the polar hydroxyl group, improving the compound's chromatographic behavior and producing characteristic mass spectra for sensitive and selective detection. ies.gov.plmdpi.com

Several derivatization strategies have been employed for this compound and other hydroxylated benzodiazepines:

Silylation: This is the most common derivatization technique for benzodiazepines containing hydroxyl groups. mdpi.comnih.govresearchgate.net It involves reacting the analyte with a silylating agent to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.

Trimethylsilylation (TMS): Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), are widely used. mdpi.comnih.govresearchgate.net Studies have shown that optimizing factors like reagent concentration and solvent volume is crucial for achieving high silylation efficiency. mdpi.comresearchgate.net

tert-Butyldimethylsilylation (TBDMS): This method was successfully used for the simultaneous determination of triazolam and its metabolites, including this compound. ies.gov.pl TBDMS derivatives are generally more stable than their TMS counterparts.

Methylation: While tested, methylation has proven less effective for this compound. In one study attempting simultaneous derivatization of triazolam metabolites, methylation with tetrabutylammonium (B224687) hydroxide (B78521) and iodomethane (B122720) successfully derivatized 4-hydroxytriazolam (B1202207) but failed to produce the target methyl derivative from this compound. ies.gov.pl

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization for accurate quantification in forensic and clinical toxicology. mdpi.comoup.com

Data Tables

Table 1: Derivatization Strategies for this compound Analysis

Derivatization Method Reagent(s) Target Functional Group Application Notes Reference(s)
Trimethylsilylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS Hydroxyl Group A common and effective method for increasing volatility for GC-MS analysis. Optimization of reagent concentration is key. mdpi.com, nih.gov, researchgate.net
tert-Butyldimethylsilylation N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) Hydroxyl Group Used for the simultaneous GC-MS determination of triazolam and its hydroxylated metabolites. ies.gov.pl

Table 2: Chemical Compounds Mentioned

Enzymatic Biotransformation and Metabolic Pathways

Primary Metabolic Transformations Leading to Alpha-Hydroxytriazolam Formation

Role of Cytochrome P450 Enzymes in Hydroxylation

The hydroxylation of triazolam is predominantly mediated by the cytochrome P450 3A (CYP3A) subfamily of enzymes. fda.govnih.govfda.gov Studies using human liver microsomes and recombinant CYP enzymes have consistently identified CYP3A as the primary catalyst for this reaction. nih.govnih.govnih.gov The involvement of these enzymes is a crucial factor in understanding the potential for drug-drug interactions, as compounds that inhibit or induce CYP3A can significantly alter triazolam's metabolism. fda.govfda.gov

Within the CYP3A subfamily, CYP3A4 is the principal isoform responsible for the metabolism of triazolam to this compound in humans. nih.govnih.govresearchgate.net Research has demonstrated that recombinant CYP3A4 effectively produces both alpha-hydroxy and 4-hydroxy metabolites from triazolam. nih.govdrugbank.com While CYP3A5 also contributes to the biotransformation of triazolam, its metabolic activity is generally lower than that of CYP3A4. nih.govresearchgate.net The formation of both this compound and 4-hydroxytriazolam (B1202207) is consistent with a single-enzyme Michaelis-Menten model in humans, underscoring the primary role of a single P450 isoform. nih.gov The metabolism of triazolam is predominantly mediated by cytochrome P450IIIA4 in the human liver. nih.gov

Kinetic Parameters of Enzymatic Formation

The enzymatic formation of this compound has been characterized by specific kinetic parameters. In studies with human liver microsomes, the formation of this compound follows Michaelis-Menten kinetics, although some studies report substrate inhibition at higher concentrations. nih.govresearchgate.net

The following table summarizes key kinetic parameters for the formation of this compound:

ParameterValuePathwaySource
K_m 74 µMα-hydroxylation nih.gov
V_max 2.4 nM/min/mg proteinα-hydroxylation nih.gov
CL_int (V_max/K_m) Nearly identical to 4-OH pathwayα-hydroxylation nih.gov

Note: Kinetic parameters can vary depending on the experimental conditions, such as the buffer components and their concentrations. nih.gov

Secondary Metabolic Transformations of this compound

Following its formation, this compound undergoes further metabolic conversion, primarily through conjugation reactions. rsc.orgaapharma.ca This secondary transformation is a crucial step in the detoxification and subsequent elimination of the metabolite from the body. fda.govdrugbank.com

Glucuronidation Pathways and Conjugate Formation

The principal secondary metabolic pathway for this compound is glucuronidation. oup.comaapharma.ca In this process, a glucuronic acid moiety is attached to the hydroxyl group of this compound, forming a more water-soluble glucuronide conjugate. oup.comoup.com This conjugation is presumed to render the metabolite inactive and facilitates its excretion, primarily in the urine. fda.govdrugbank.com The hydrolysis of these glucuronide-conjugated metabolites is a necessary step for their analysis in urine samples. oup.com

Identification of Glucuronide Metabolites

The major urinary metabolite of triazolam is this compound glucuronide, accounting for a significant portion of the administered dose excreted in the urine. oup.comnih.gov Studies have confirmed the presence of this compound glucuronide in urine following triazolam administration. oup.comoup.com The effective hydrolysis of this conjugate can be achieved using β-glucuronidase from E. coli. researchgate.net

Enzymatic Hydrolysis of Glucuronides in Research.

Comparative Metabolic Profiling of Related Benzodiazepines

Triazolam is a triazolobenzodiazepine that is metabolized by cytochrome P450 enzymes, primarily CYP3A4, into two major metabolites: this compound and 4-hydroxytriazolam. oup.comnih.gov The formation of this compound is a key pathway. nih.gov The metabolic profile of triazolam can be compared with other benzodiazepines that are also substrates for CYP3A enzymes, such as midazolam and alprazolam. doi.orgpharmgkb.orgresearchgate.net

Like triazolam, midazolam is hydroxylated by CYP3A4 and CYP3A5 to form 1'-hydroxy and 4-hydroxy metabolites. pharmgkb.orgresearchgate.net Similarly, alprazolam is metabolized via oxidation by CYP3A4 to alpha-hydroxyalprazolam (B159172) and 4-hydroxyalprazolam. Studies on designer benzodiazepines, which are structurally similar, also show that hydroxylation is a predominant metabolic pathway. tandfonline.com The formation of an alpha-hydroxy metabolite is a common feature among many triazolo- and thieno-triazolo benzodiazepines. tandfonline.comresearchgate.net

The intrinsic clearance (Vmax/Km ratio) for the formation of this compound and 4-hydroxytriazolam from triazolam are nearly identical, suggesting both pathways contribute almost equally to its metabolism. nih.gov In contrast, for other benzodiazepines, the formation of one hydroxylated metabolite may be favored over another. This comparative understanding is crucial for predicting potential drug-drug interactions and understanding variability in drug response.

In Vitro Models for Biotransformation Studies (e.g., Liver Microsomes, Microphysiological Systems)

In vitro models are indispensable tools for studying the biotransformation of xenobiotics, including the formation of this compound from triazolam.

Human Liver Microsomes (HLMs): HLMs are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, and are widely used in metabolism studies. scispace.com Research using HLMs has been fundamental in elucidating the kinetics of triazolam metabolism. nih.govoup.com These studies have determined the Michaelis-Menten constants (Km) and maximum velocity (Vmax) for the formation of both this compound and 4-hydroxytriazolam. nih.gov For the alpha-hydroxy pathway, the mean Km was found to be 74 µM and the Vmax was 2.4 nM/min/mg of protein. nih.gov HLMs have also been instrumental in identifying specific CYP isoforms involved, confirming that CYP3A4 and CYP3A5 are the primary enzymes responsible for triazolam hydroxylation. doi.orgpharmgkb.org

Microphysiological Systems (MPS): More advanced in vitro models, such as microphysiological systems (MPS), or "organs-on-a-chip," offer a more biologically relevant environment by co-culturing different cell types and incorporating perfusion to mimic blood flow. kanazawa-u.ac.jpresearchgate.netnih.gov An entero-hepatic two-organ MPS, composed of intestinal Caco-2 cells and hepatic HepaRG cells, has been used to study the sequential metabolism of triazolam. kanazawa-u.ac.jpresearchgate.net This system demonstrated that triazolam is metabolized into alpha- and 4-hydroxytriazolam and their subsequent glucuronides. researchgate.net Notably, the clearance of the glucuronidated metabolites was higher in the two-organ MPS compared to a single liver cell culture system, highlighting the importance of organ-organ interactions in metabolic studies. kanazawa-u.ac.jpresearchgate.net These advanced models provide a powerful platform for more accurately predicting drug disposition in humans. kanazawa-u.ac.jpresearchgate.net

Below is a data table summarizing kinetic parameters for triazolam hydroxylation in human liver microsomes.

Metabolic PathwayMean Vmax (nM/min/mg protein)Mean Km (µM)
This compound Formation2.474
4-hydroxytriazolam Formation10.3304

Data sourced from: nih.gov

Molecular Interactions and Receptor Binding Research

Ligand-Receptor Binding Studies on GABA-A Receptor Subtypes

Alpha-hydroxytriazolam, a major metabolite of triazolam, is reported to possess 50% to 100% of the pharmacological activity of its parent compound. ncats.io Its effects are primarily mediated through its interaction with the GABA-A receptor, a complex, pentameric ligand-gated ion channel crucial for regulating neuronal excitability. ncats.iowikipedia.org

Like its parent compound and other benzodiazepines, this compound functions as a positive allosteric modulator of the GABA-A receptor. ncats.iomedworksmedia.comnih.gov It does not bind to the primary GABA binding site (located at the α/β subunit interface) but to a distinct, allosteric site known as the benzodiazepine (B76468) binding site, which is situated at the interface between the α and γ subunits of the receptor complex. wikipedia.orgnih.gov By binding to this site, this compound induces a conformational change in the receptor that increases the affinity of the main inhibitory neurotransmitter, GABA, for its own binding site. wikipedia.org This action potentiates the effect of GABA, leading to an increased frequency of the chloride channel opening, which in turn causes hyperpolarization of the neuron and reduces its excitability. wikipedia.orgmedworksmedia.com

The GABA-A receptor family is characterized by a high degree of heterogeneity, with various subunit isoforms (e.g., α1–6, β1–3, γ1–3) assembling into different receptor subtypes. nih.gov The specific subunit composition, particularly the type of α subunit, determines the pharmacological properties of the receptor. nih.govnih.gov Research indicates that this compound, acting as an agonist, binds with high affinity to several of the benzodiazepine-sensitive GABA-A receptor subtypes.

Specific binding affinity (Ki) values have been identified for this compound at recombinant human GABA-A receptors containing different α subunits, in combination with β3 and γ2 subunits. The compound demonstrates high potency at α1, α2, and α3-containing subtypes. ncats.io

Binding Affinity (Ki) of this compound at Human GABA-A Receptor Subtypes
Receptor SubtypeBinding Affinity (Ki) in nM
GABA-A receptor; alpha-1/beta-3/gamma-20.8
GABA-A receptor; alpha-2/beta-3/gamma-20.59
GABA-A receptor; alpha-3/beta-3/gamma-20.7

Data sourced from Inxight Drugs. ncats.io

Positive Allosteric Modulation at the Benzodiazepine Binding Site.

Comparative Binding Affinity with Parent Triazolam and Other Benzodiazepines

The binding affinity of this compound is comparable to, though slightly less potent than, its parent compound, triazolam. Triazolam is known to bind potently and non-selectively to GABA-A receptors containing α1, α2, α3, and α5 subunits. nih.gov The affinity of this compound is high, with Ki values in the sub-nanomolar range for multiple subtypes, which aligns with the observation that it retains a significant portion of triazolam's activity. ncats.io

Comparative Binding Affinities (Ki) of this compound and Triazolam
CompoundReceptor SubtypeBinding Affinity (Ki) in nM
This compoundα1β3γ20.8
α2β3γ20.59
α3β3γ20.7
Triazolamα10.6 ± 0.3
α20.8 ± 0.2
α30.5 ± 0.1
α50.9 ± 0.2

Data for this compound sourced from Inxight Drugs. ncats.io Data for Triazolam sourced from Li et al., 2021. nih.gov

Computational Modeling and Molecular Docking Studies of this compound

While specific molecular docking studies focusing exclusively on this compound are not prevalent in the literature, extensive computational research on its parent compound, triazolam, and other benzodiazepines provides a strong predictive framework for its molecular interactions. acs.orgcerradopub.com.br These studies utilize homology models of the GABA-A receptor, often based on cryo-electron microscopy (cryo-EM) structures, to simulate the binding of ligands within the benzodiazepine site. nih.gov Given the close structural similarity between triazolam and its alpha-hydroxy metabolite, their binding modes within the receptor are expected to be highly conserved.

Computational studies on benzodiazepines like diazepam, alprazolam, and triazolam consistently identify the binding pocket at the interface between the α and γ subunits. wikipedia.orgacs.orgnih.gov The binding is predicted to be stabilized by a network of interactions with specific amino acid residues within this pocket. For instance, studies on diazepam and alprazolam highlight the importance of a halogen bond between the chlorine atom on the ligand and a histidine residue on the α1 subunit (His102). nih.gov

For this compound, it is predicted that the core triazolobenzodiazepine structure orients itself within this same α/γ pocket. The key interactions would likely involve hydrophobic interactions and hydrogen bonds with residues from various loops (A, B, C) of the α subunit and the γ subunit, which form the binding cavity. The introduction of the hydroxyl group at the alpha position could potentially form an additional hydrogen bond with a nearby residue, which may subtly alter its affinity and efficacy profile compared to the parent triazolam. These predictions, however, await confirmation from dedicated molecular modeling studies on this compound itself.

Preclinical Pharmacokinetic and Pharmacodynamic Research Models

Absorption and Distribution Studies in Animal Models

Studies in animal models, such as rats and guinea pigs, have been instrumental in characterizing the absorption and distribution of α-hydroxytriazolam. Following the administration of its parent compound, triazolam, α-hydroxytriazolam is readily formed and distributed. washington.edunih.gov

In guinea pigs, after a single oral dose of triazolam, α-hydroxytriazolam was detected in newly grown hair, with its concentration being higher than that of the parent compound. nih.gov This suggests a notable distribution into and retention in keratinous tissues. nih.gov A study involving a fatal intoxication case showed significant distribution of α-hydroxytriazolam into various organs, including the liver and kidney. researchgate.net The concentration of free α-hydroxytriazolam was particularly high in the kidney, while the total concentration (free and conjugated) was highest in the liver. researchgate.net

Due to its high lipid solubility, triazolam and its metabolites can cross the blood-brain barrier. washington.edu While specific data on the brain-to-plasma ratio of α-hydroxytriazolam is not extensively detailed in the provided results, the known central nervous system effects of triazolam imply that its active metabolites, including α-hydroxytriazolam, also reach the brain. washington.edu

The table below summarizes key findings from distribution studies.

Animal ModelTissue/SampleKey Finding
Guinea PigHairα-hydroxytriazolam concentration was higher than triazolam. nih.gov
Human (Postmortem)KidneyHighest concentration of free α-hydroxytriazolam was found here. researchgate.net
Human (Postmortem)LiverHighest concentration of total (free + conjugated) α-hydroxytriazolam. researchgate.net
Human (Postmortem)BileSubstantial amounts of both triazolam and α-hydroxytriazolam were detected. researchgate.net

Mechanistic Pharmacodynamic Studies in Preclinical Systems

The pharmacodynamic effects of α-hydroxytriazolam are primarily mediated through its interaction with γ-aminobutyric acid-A (GABA-A) receptors in the central nervous system. drugbank.com It is considered to have 50-100% of the pharmacological activity of its parent compound, triazolam. ncats.iowashington.edu

In vivo Animal Models: In mice, α-hydroxytriazolam has demonstrated anticonvulsant and sedative effects. caymanchem.com Studies on the parent compound, triazolam, which is metabolized to α-hydroxytriazolam, show that its sleep-inducing effects in mice can be altered by substances that affect CYP3A activity, the primary enzyme responsible for its metabolism. jst.go.jp This indicates that the formation of α-hydroxytriazolam is a critical step for the observed pharmacodynamic outcomes. jst.go.jp

In vitro Cellular Assays: In vitro studies using human liver microsomes are crucial for understanding the metabolic pathways leading to the formation of α-hydroxytriazolam. nih.gov These assays have shown that CYP3A4 is the main enzyme responsible for the hydroxylation of triazolam to α-hydroxytriazolam. nih.govannualreviews.org The activity of this enzyme, and thus the rate of metabolite formation, can be influenced by various factors, including the buffer conditions in the experimental setup. nih.gov Such in vitro systems allow for the detailed examination of enzyme kinetics and potential drug-drug interactions at the metabolic level. annualreviews.org

The following table outlines the key pharmacodynamic findings.

Preclinical SystemModelPrimary Finding
In vivoMiceα-hydroxytriazolam exhibits anticonvulsant and sedative properties. caymanchem.com
In vitroHuman Liver MicrosomesCYP3A4 is the key enzyme for the formation of α-hydroxytriazolam. nih.govannualreviews.org
In vitroHuman Liver MicrosomesThe rate of α-hydroxytriazolam formation is sensitive to experimental conditions like buffer composition. nih.gov

Pharmacokinetic Modeling and Simulation for Metabolite Disposition

Pharmacokinetic (PK) modeling is a powerful tool for understanding and predicting the disposition of α-hydroxytriazolam. These models integrate data from various preclinical studies to simulate the compound's behavior in the body.

Compartmental Models and Clearance Prediction

Compartmental models are frequently used to describe the pharmacokinetics of triazolam and its metabolites. These models can help in predicting the clearance of α-hydroxytriazolam. The intrinsic clearance (CLint) of triazolam to form α-hydroxytriazolam has been determined in human liver microsomes. annualreviews.org Predictions of in vivo clearance from in vitro data have shown reasonable accuracy, often falling within a 2-fold margin of observed values. researchgate.nettandfonline.com However, the accuracy of these predictions can be influenced by factors such as interindividual variability in enzyme expression and microsomal binding. researchgate.nettandfonline.com

Microphysiological Systems for Kinetic Analysis

Microphysiological systems (MPS), also known as "organs-on-a-chip," represent a significant advancement in preclinical modeling. These systems can mimic the complex interactions between different organs.

An entero-hepatic two-organ MPS, composed of intestinal and liver cells, has been used to study the sequential metabolism of triazolam. researchgate.netnih.govkanazawa-u.ac.jprsc.org In this system, triazolam was metabolized to α-hydroxytriazolam and 4-hydroxytriazolam (B1202207), which were then further glucuronidated. researchgate.netnih.govkanazawa-u.ac.jp This MPS demonstrated that the clearance of glucuronidated metabolites was higher in the co-culture system compared to a single liver cell culture, highlighting the importance of organ-organ interactions in drug metabolism. nih.govkanazawa-u.ac.jpoup.com

Extrapolation of Preclinical Kinetic Data

A major goal of preclinical research is to extrapolate data from animal models and in vitro systems to predict human pharmacokinetics. nih.govnih.govfrontiersin.org For α-hydroxytriazolam, this involves using data from preclinical studies to anticipate its plasma concentration profile in humans.

By combining data from the entero-hepatic MPS with pharmacokinetic modeling, researchers have been able to quantitatively simulate the plasma concentration profiles of triazolam and its hydroxy metabolites in humans. researchgate.netnih.govkanazawa-u.ac.jp This was achieved by incorporating scaling factors to account for the quantitative differences between the MPS and the human body. nih.gov This approach represents a significant step forward in predicting human drug disposition from preclinical data. nih.govarxiv.org

Advanced Analytical Methodologies for Research Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the determination of α-hydroxytriazolam. researchgate.netnih.govncats.io Its high selectivity and sensitivity allow for the reliable quantification of this metabolite, even at the low concentrations typically found in biological samples. researchgate.net

Validated LC-MS/MS methods have been established for the simultaneous determination of triazolam and its metabolites, including α-hydroxytriazolam, in human plasma and urine. researchgate.netoup.comresearchgate.net These methods are essential for pharmacokinetic studies and are characterized by their accuracy and specificity. researchgate.netoup.com For instance, a method developed for human urine demonstrated lower limits of quantification of 5 ng/mL for α-hydroxytriazolam. oup.comresearchgate.net The within- and between-run precisions for such methods are typically less than 15%, with accuracy values within a narrow range. oup.comresearchgate.net

The analysis of α-hydroxytriazolam extends to other matrices as well. Methods have been developed for its detection in hair, which is valuable for determining long-term exposure. researchgate.net One such method involved incubation of decontaminated hair segments followed by liquid-liquid extraction, achieving a limit of detection of 5 pg/mg for α-hydroxytriazolam. researchgate.net Furthermore, in vitro studies utilize human liver microsomes to investigate the metabolic pathways of triazolam, requiring sensitive analytical methods to quantify the formation of α-hydroxytriazolam. ncats.io

Sample preparation is a critical step in the analytical workflow. For urine and meconium samples, enzymatic hydrolysis is often performed to convert the glucuronidated form of α-hydroxytriazolam to its free form before analysis. nih.govresearchgate.net Solid-phase extraction (SPE) is a common technique used to clean up and concentrate the analytes from various biological matrices, including urine, plasma, and meconium, prior to LC-MS/MS analysis. nih.govresearchgate.net

Validated LC-MS/MS Method Parameters for α-Hydroxytriazolam Quantification
MatrixLower Limit of Quantification (LLOQ)Precision (% CV)AccuracyInternal StandardReference
Human Plasma0.1 ng/mL<15.26%-8.08% to 13.33%Triazolam-D4 (B587917) researchgate.net
Human Urine5 ng/mL<15%-12.33% to 9.76%Triazolam-d4 oup.comresearchgate.net
Hair5 pg/mg (LOD)Not ReportedNot Reportedα-hydroxytriazolam-d4 researchgate.net

The successful separation and detection of α-hydroxytriazolam from its parent compound and other metabolites is a significant analytical challenge due to their structural similarities. lcms.czchromatographytoday.com High-resolution separation can be achieved using ultra-high-performance liquid chromatography (UHPLC) systems coupled with a robust C18 column. lcms.czchromatographytoday.com

A common mobile phase composition for the analysis of triazolam and its metabolites consists of a mixture of acetonitrile, water, and formic acid. researchgate.netoup.comresearchgate.net For example, a mobile phase of acetonitrile:H2O:formic acid (35:65:0.2, v/v/v) has been successfully used. researchgate.netoup.com The total run time for such analyses can be as short as 4 minutes. researchgate.netresearchgate.net

Detection is typically performed on a triple-quadrupole tandem mass spectrometer using positive ion mode electrospray ionization (ESI). researchgate.netnih.gov Quantification is achieved through multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. researchgate.netnih.gov The specific precursor-to-product ion transitions monitored for α-hydroxytriazolam are crucial for its accurate measurement. researchgate.netoup.com For instance, the m/z 359.0 → 331.0 transition is often used for quantification. researchgate.netoup.com Some methods also incorporate a second transition, such as m/z 359.0 → 308.3, for confirmation. researchgate.net

Optimized LC-MS/MS Parameters for α-Hydroxytriazolam
ParameterConditionReference
ChromatographyUHPLC with C18 or PFP column researchgate.netlcms.czchromatographytoday.com
Mobile Phase ExampleAcetonitrile:H₂O:Formic Acid (35:65:0.2, v/v/v) researchgate.netoup.com
Ionization ModePositive Ion Electrospray (ESI) researchgate.netnih.gov
Detection ModeMultiple Reaction Monitoring (MRM) researchgate.netnih.gov
Example MRM Transitions (m/z)359.0 → 331.0 (Quantification), 359.0 → 308.3 (Confirmation) researchgate.net

The use of a suitable internal standard (IS) is critical for compensating for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method. researchgate.netpubcompare.ai For the quantification of α-hydroxytriazolam, deuterated analogs are the preferred internal standards. nih.govpubcompare.ai

Triazolam-d4 is frequently used as an internal standard in methods that simultaneously measure triazolam and its metabolites, including α-hydroxytriazolam. researchgate.netoup.comresearchgate.net The use of α-hydroxytriazolam-d4, a deuterated analog of the analyte itself, provides even more accurate quantification by closely mimicking the behavior of the analyte during extraction and ionization. researchgate.netpubcompare.ainih.gov Deuterated standards like α-hydroxytriazolam-d4 are instrumental in enhancing the clarity of the molecular signal and reducing spectroscopic noise, which allows researchers to achieve high precision in complex analyses. pubcompare.ai

Optimization of Chromatographic Conditions and Mass Spectrometric Parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of α-hydroxytriazolam in biological samples. ncats.ioies.gov.plnih.gov It is a well-established method in forensic and clinical toxicology for the confirmation and quantification of benzodiazepines and their metabolites. nih.govies.gov.plnih.gov

Due to the low volatility of benzodiazepine (B76468) metabolites like α-hydroxytriazolam, a derivatization step is necessary to make them suitable for GC-MS analysis. ies.gov.plnih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability. ies.gov.plnih.gov

A common derivatization technique is silylation. nih.govnih.govresearchgate.net N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a reagent used to produce tert-butyldimethylsilyl (tBDS) derivatives of α-hydroxytriazolam. ies.gov.plnih.govnih.gov These tBDS derivatives are generally more stable and provide better sensitivity compared to trimethylsilyl (B98337) (TMS) derivatives. nih.govresearchgate.net The derivatization is typically carried out by heating the sample with the reagent. ies.gov.pl Another approach involves a sequential derivatization process, such as propylation followed by propionylation, to prepare the analytes for GC-MS analysis. nih.govresearchgate.net

Immunoassay Methodologies in Research Settings (Cross-reactivity and Specificity)

Immunoassays are widely used as initial screening tools for the detection of benzodiazepines in urine due to their speed and simplicity. nih.govnih.gov However, their utility for detecting specific compounds like α-hydroxytriazolam depends heavily on the cross-reactivity and specificity of the antibodies used in the assay. nih.govnih.gov

The cross-reactivity of an immunoassay refers to the extent to which it detects compounds other than its target analyte. For benzodiazepine immunoassays, which are often designed to detect older drugs like oxazepam, the cross-reactivity with metabolites of newer benzodiazepines like triazolam can be variable and often poor. nih.gov

Several studies have evaluated the cross-reactivity of different commercial immunoassay kits with α-hydroxytriazolam. nih.govoup.comresearchgate.net The results indicate significant differences between assays. For example, some studies have shown that certain immunoassays have poor reactivity with α-hydroxy metabolites. nih.gov In contrast, a reformulated Cloned Enzyme Donor Immunoassay (CEDIA) demonstrated a significant improvement in cross-reactivity towards α-hydroxytriazolam, with positive results at concentrations between 100 to 200 ng/mL. nih.gov The Emit® II Plus Benzodiazepine Assay shows a positive result for α-hydroxytriazolam at a concentration of 130 ng/mL for the 200 ng/mL cutoff and 190 ng/mL for the 300 ng/mL cutoff. wakemed.org The DRI® Benzodiazepine Assay showed a cross-reactivity of 143% for α-hydroxytriazolam at a concentration of 140 ng/mL. fda.gov

It is crucial for laboratories to be aware of the specific cross-reactivity profiles of the immunoassay kits they use to accurately interpret screening results for α-hydroxytriazolam. nih.gov

Cross-Reactivity of Various Immunoassays with α-Hydroxytriazolam
ImmunoassayConcentration for Positive Result (ng/mL)Reference
Reformulated CEDIA100 - 200 nih.gov
Emit® II Plus (200 ng/mL cutoff)130 wakemed.org
Emit® II Plus (300 ng/mL cutoff)190 wakemed.org
DRI® Benzodiazepine Assay140 fda.gov
Instant-View M-1Not Detectable nih.gov

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in clinical and forensic toxicology for the identification and quantification of drug metabolites, including α-hydroxytriazolam. researchgate.net Its high sensitivity, specificity, and ability to provide accurate mass measurements are crucial for distinguishing between structurally similar compounds. researchgate.netontosight.ai Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS) are frequently employed for this purpose. mdpi.comnih.govoup.com

A significant analytical challenge in benzodiazepine analysis is the differentiation of α-hydroxytriazolam from other metabolites with similar chemical structures and molecular weights, such as 4-hydroxytriazolam (B1202207) and isomers like α-hydroxyetizolam. lcms.czshimadzu.com The high resolving power of HRMS instruments, like quadrupole time-of-flight (Q-ToF) or Orbitrap mass spectrometers, allows for the selective quantification of these compounds even when they are not fully separated chromatographically. shimadzu.comresearchgate.net For instance, researchers have demonstrated that by using an extracted-ion chromatogram (XIC) with a narrow mass extraction range (e.g., theoretical m/z ± 2 mDa), α-hydroxytriazolam and α-hydroxyetizolam can be selectively quantified despite their nearly identical retention times. shimadzu.com

The process of metabolite identification using HRMS often involves incubating a parent drug, like triazolam, with in vitro systems such as human liver S9 fractions or hepatocytes, which simulate metabolic processes. mdpi.comlcms.cz The resulting mixture is then analyzed by LC-HRMS. researchgate.netmdpi.com Data processing software, such as Compound Discoverer, aids in the semi-automatic processing of the complex datasets generated, comparing detected ions against theoretically generated metabolites to identify potential biotransformational products. mdpi.com

In typical analyses using positive electrospray ionization (ESI+), α-hydroxytriazolam is identified by its specific precursor ion and product ions generated during tandem mass spectrometry (MS/MS). oup.comb-ac.co.uk The selection of multiple reaction monitoring (MRM) transitions, which are pairs of precursor and product ion masses, provides high selectivity and sensitivity for quantification. b-ac.co.uk For example, a common MS/MS ion transition monitored for α-hydroxytriazolam is m/z 359.0 → 331.0. oup.comresearchgate.net The use of a deuterated internal standard, such as triazolam-d4, is common practice to ensure accuracy and precision in quantitative methods. oup.comresearchgate.net These validated LC-MS/MS methods have been successfully applied to quantify α-hydroxytriazolam in various biological samples, including urine, plasma, and dried blood spots. nih.govoup.comthermofisher.com

Table 1: LC-HRMS/MS Parameters for α-Hydroxytriazolam Analysis

This interactive table summarizes typical mass spectrometric parameters used in research for the quantification of α-hydroxytriazolam.

ParameterValueSource
Ionization ModeESI Positive b-ac.co.ukthermofisher.com
Precursor Ion (m/z)359.05 b-ac.co.uk
Quantitative Transition (m/z)359.05 > 176.20 b-ac.co.uk
Qualitative Transition (m/z)359.05 > 341.15 b-ac.co.uk
Collision Energy (CE) - Quant-27 eV b-ac.co.uk
Collision Energy (CE) - Qual-18 eV b-ac.co.uk
Alternate Transition (m/z)359.0 > 331.0 oup.comresearchgate.net

Table 2: Example Chromatographic Conditions for Benzodiazepine Metabolite Separation

This interactive table outlines representative liquid chromatography conditions used for the separation of α-hydroxytriazolam and related compounds in research settings.

ParameterDescriptionSource
LC System Prominence UFLC XR / Acquity UPLC b-ac.co.ukfrontiersin.org
Analytical Column YMC Triart C18, 1.9 µm (2mm I.D. x 150mm L) b-ac.co.uk
Alternate Column Thermo® C18 oup.comresearchgate.net
Mobile Phase A 10mM Formic acid in water b-ac.co.uk
Mobile Phase B Acetonitrile / Water / Formic Acid (35:65:0.2, v/v/v) oup.comresearchgate.net
Flow Rate 0.3 mL/min b-ac.co.uk
Column Temperature 40°C b-ac.co.uk

Structure Activity Relationship Sar Studies

Structural Elements Influencing Molecular Interactions

The interaction of alpha-hydroxytriazolam with the GABA-A receptor is a complex interplay of various non-covalent forces, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions. mdpi.com The key structural features of this compound that govern these interactions include:

The Benzodiazepine (B76468) Core: The fundamental structure, consisting of a fused benzene (B151609) ring and a diazepine (B8756704) ring, provides the basic scaffold for receptor binding. ub.edu

The Triazolo Ring: The fusion of a triazole ring to the benzodiazepine core is a distinguishing feature of triazolam and its metabolites. This ring system influences the compound's potency and pharmacokinetic properties.

The Hydroxyl Group (-OH): The defining feature of this compound is the hydroxyl group attached to the methyl group at the 1-position of the triazolo ring. ontosight.ai This polar group can participate in hydrogen bonding with amino acid residues in the receptor's binding pocket, potentially enhancing binding affinity.

The Chloro Substituents: The chlorine atoms on the phenyl and benzene rings are crucial for potency. The chlorine at the 8-position of the benzodiazepine core and the one on the o-chlorophenyl group at the 6-position significantly contribute to the molecule's interaction with the receptor. washington.edu

The Phenyl Group: The phenyl group at the 6-position is a common feature in many benzodiazepines and is involved in hydrophobic interactions within the binding site.

These structural elements collectively determine the molecule's ability to act as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. nih.gov

Comparison of this compound SAR with Parent Triazolam and Related Benzodiazepines

The pharmacological activity of this compound is reported to be 50-100% that of its parent compound, triazolam. ncats.iowashington.edu This indicates that the hydroxylation at the alpha-carbon of the 1-methyl group does not abolish its activity and, in fact, retains a significant portion of its potency.

Comparison with Triazolam:

Metabolism: The presence of the hydroxyl group makes this compound more polar than triazolam, facilitating its further metabolism, primarily through conjugation with glucuronic acid, leading to its eventual excretion. nih.gov

Comparison with Other Benzodiazepines:

Structural Modifications: The triazolo ring in triazolam and this compound generally confers higher potency compared to benzodiazepines without this fused ring. researchgate.net The nature and position of substituents on the benzodiazepine core dramatically influence activity. For example, the presence and location of halogen atoms are critical for high affinity.

CompoundKey Structural Difference from this compoundRelative Activity
Triazolam Lacks the alpha-hydroxyl group. ontosight.aiHigher (this compound has 50-100% of triazolam's activity). ncats.iowashington.edu
4-Hydroxytriazolam (B1202207) Hydroxyl group at the 4-position of the benzodiazepine ring. Generally shows reduced activity compared to alpha-hydroxymetabolites. researchgate.net
Alprazolam Lacks the chlorine on the phenyl ring.Active, but with different potency and pharmacokinetic profile.
Midazolam Imidazo ring instead of a triazolo ring.Active, with a different metabolic pathway.

Computational Approaches to SAR Modeling (e.g., QSAR, Molecular Docking)

Computational methods are increasingly used to understand and predict the SAR of benzodiazepines.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzodiazepines, QSAR models have been developed to predict their binding affinity to the GABA-A receptor based on various molecular descriptors. caymanchem.com These models can help in understanding which structural features are most important for activity and in designing new, potentially more potent or selective compounds. While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided results, the general principles are applicable. Such models have been used to predict the GABA-A receptor binding of newly emerging benzodiazepines. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (like this compound) when bound to a receptor (the GABA-A receptor). researchgate.net Docking studies can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the binding site. This information is invaluable for rationalizing the observed SAR and for guiding the design of new molecules with improved properties. For example, docking could elucidate how the alpha-hydroxyl group of this compound orients itself within the binding pocket to form favorable interactions.

These computational approaches, in conjunction with experimental data, provide a powerful toolkit for exploring the SAR of this compound and related compounds, ultimately contributing to the development of a deeper understanding of their pharmacological actions.

Theoretical Implications and Future Research Directions

Contribution to Understanding Benzodiazepine (B76468) Metabolism and Action Mechanisms

The metabolic pathway of triazolam to alpha-hydroxytriazolam serves as a model for understanding the biotransformation of other benzodiazepines, many of which undergo similar oxidative metabolism. drugscan.comtandfonline.com This knowledge is critical for predicting drug-drug interactions, as substances that inhibit or induce CYP3A4 can significantly alter the plasma concentrations of triazolam and its active metabolite. drugbank.comacs.orgwikipedia.org

Elucidation of Enzyme Specificity and Kinetic Regulation

The metabolism of triazolam to this compound is a key model for studying the specificity and kinetic regulation of CYP3A4, a major drug-metabolizing enzyme. researchgate.netnih.gov The formation of this compound and 4-hydroxytriazolam (B1202207) is primarily catalyzed by CYP3A4. washington.eduscispace.comresearchgate.net Studies have shown that CYP3A4 can exhibit unusual kinetic profiles, including substrate inhibition, where the rate of metabolism decreases at high substrate concentrations. researchgate.net This has been observed in the 1'-hydroxylation of triazolam. researchgate.net

The large and flexible active site of CYP3A4 allows for the simultaneous binding of multiple molecules, leading to complex kinetic behaviors. researchgate.net Research on triazolam metabolism has provided evidence for this, suggesting that both a substrate and an activator can be present in the active site at the same time. researchgate.net The study of how different compounds affect the formation of this compound can help to characterize the allosteric regulation of CYP3A4.

Development of Advanced Preclinical Models for Predicting Xenobiotic Disposition

The study of this compound and its parent compound has been pivotal in the development and validation of advanced preclinical models designed to predict how foreign substances (xenobiotics) are processed by the body. acs.orgdntb.gov.ua Due to significant species differences in drug-metabolizing enzymes, traditional animal models often fail to accurately predict human drug metabolism. nih.govresearchgate.net

To overcome this, "humanized" mouse models have been created. acs.orgnih.govresearchgate.net These models involve genetically engineering mice to express human CYP enzymes, such as CYP3A4. acs.orgnih.gov For instance, transgenic mouse models expressing human CYP3A4 have been used to study the disposition of triazolam. acs.org These models have confirmed the importance of intestinal metabolism in the oral disposition of triazolam. acs.org

Furthermore, multi-organ microphysiological systems (MPS), also known as "organs-on-a-chip," are emerging as powerful in vitro tools. researchgate.net An entero-hepatic two-organ MPS, consisting of intestinal and liver cells, has been used to study the sequential metabolism of triazolam into its hydroxylated metabolites and their subsequent glucuronidation. researchgate.net By integrating data from these MPS with physiologically based pharmacokinetic (PBPK) modeling, researchers can quantitatively predict the plasma concentration profiles of triazolam and its metabolites in humans. researchgate.net

Table 1: Preclinical Models for Studying Triazolam Metabolism

Model Type Description Key Findings for Triazolam/α-Hydroxytriazolam
Humanized Mice (e.g., Cyp3a-/-Tg-3A4) Mice genetically engineered to express human CYP3A4. acs.org Confirmed the significant role of intestinal CYP3A4 in the first-pass metabolism of oral triazolam. acs.org
Microphysiological Systems (MPS) In vitro platforms with interconnected chambers containing different cell types (e.g., intestinal and liver cells) to mimic organ interactions. researchgate.net Demonstrated the sequential metabolism of triazolam to α-hydroxytriazolam and subsequent glucuronidation. researchgate.net

Unexplored Metabolic Pathways and Unknown Metabolites

While this compound and 4-hydroxytriazolam are the two major metabolites of triazolam, research has identified other minor metabolites. washington.eduresearchgate.net These include alpha,4-dihydroxytriazolam and dichlorotriazolylbenzophenone analogs. researchgate.net However, the complete metabolic fate of triazolam is not fully elucidated, and there may be other, as-yet-unidentified metabolites.

The potential for unexplored metabolic pathways exists, particularly those involving enzymes other than CYP3A4, or phase II conjugation reactions beyond glucuronidation. While the majority of triazolam metabolites are excreted as glucuronide conjugates, other conjugation pathways could play a minor role. drugbank.com The use of highly sensitive, modern analytical techniques may enable the discovery of these unknown metabolites in biological samples. tandfonline.com

Further investigation into the metabolism of this compound itself is also warranted. Understanding its subsequent biotransformation and elimination pathways would provide a more complete picture of the disposition of triazolam. ontosight.ai The persistence of drug metabolism immediately after death is another area that requires further study, as it can impact the interpretation of postmortem toxicology results. researchgate.net

Refinement of Analytical Methodologies for Complex Biological Systems

The need to accurately measure triazolam and its metabolites, including this compound, in complex biological matrices like plasma, urine, and hair has driven the development of highly sensitive and specific analytical methods. researchgate.netoup.comoup.com

Early methods included gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice due to its superior sensitivity and selectivity. researchgate.netoup.comresearchgate.netresearchgate.netjapsonline.com

Researchers have developed and validated LC-MS/MS methods for the simultaneous determination of triazolam, this compound, and 4-hydroxytriazolam in human plasma and urine. researchgate.netoup.com These methods often utilize a deuterated internal standard, such as triazolam-d4 (B587917) or this compound-d4, to ensure accuracy and precision. researchgate.netresearchgate.netpubcompare.ai The use of techniques like multiple reaction monitoring (MRM) enhances the specificity of detection. researchgate.netoup.com

The development of these analytical techniques is not only crucial for pharmacokinetic studies but also for forensic toxicology, where the detection of triazolam and its metabolites can be important in cases of drug-facilitated sexual assault. researchgate.netjapsonline.com The continuous refinement of these methods, including sample preparation techniques like solid-phase extraction (SPE), allows for the detection of ever-lower concentrations of these compounds. researchgate.net

Table 2: Analytical Methods for α-Hydroxytriazolam Detection

Analytical Technique Sample Matrix Key Features
LC-MS/MS Plasma, Urine, Hair High sensitivity and specificity; allows for simultaneous quantification of parent drug and multiple metabolites. researchgate.netoup.comresearchgate.net
GC-MS Urine Requires derivatization (e.g., silylation) to improve volatility and sensitivity. nih.gov

Potential for Designing Mechanistic Probes based on this compound Scaffold

The benzodiazepine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for developing ligands for a wide range of biological targets. unife.itucl.ac.beacs.org The this compound structure, with its specific hydroxylation, offers a unique starting point for the design of mechanistic probes.

These probes could be used to investigate the active site topology of CYP3A4 and other drug-metabolizing enzymes. By systematically modifying the this compound scaffold and observing the effects on metabolism, researchers can gain insights into the structural requirements for enzyme-substrate interactions.

Furthermore, the benzodiazepine scaffold has been successfully modified to create inhibitors for targets other than the GABA-A receptor, such as the hepatitis C NS5B RNA polymerase. nih.gov Pairing the benzodiazepine structure with other chemical moieties, like thiadiazole, has led to the development of potent and selective inhibitors of AMPA receptors. nih.gov This highlights the potential for using the this compound scaffold as a basis for creating novel therapeutic agents or research tools. The inherent three-dimensional character of the benzodiazepine structure allows it to explore a vast conformational space, making it an attractive framework for drug discovery. acs.org

Q & A

Q. What analytical methods are commonly validated for detecting alpha-hydroxytriazolam in biological matrices?

this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) . LC-MS/MS protocols involve protein precipitation with acetonitrile/methanol, centrifugation (10,000g for 10 min), and separation using C18 columns with electrospray ionization . GC-MS methods often employ derivatization to enhance volatility, paired with selective ion monitoring for specificity . Method validation should include linearity, precision, and limits of detection (LOD) per ICH guidelines.

Q. What sample preparation techniques are recommended for this compound in urine?

Urine samples require centrifugation (10,000g for 10 min) to remove particulates, followed by protein precipitation using acetonitrile or methanol. Internal standards (e.g., deuterated analogs) are added to control for matrix effects. For LC-MS/MS, a 150 μL aliquot is mixed with 100 μL acetonitrile and 200 μL methanol prior to centrifugation . Solid-phase extraction (SPE) may enhance sensitivity for low-concentration samples.

Q. How can researchers ensure specificity when differentiating this compound from structurally similar metabolites?

Chromatographic separation using reverse-phase columns (e.g., C18) with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) resolves this compound from co-eluting metabolites like alpha-hydroxyalprazolam. MS/MS transitions should target unique precursor/product ion pairs (e.g., m/z 343→325 for this compound) to minimize cross-reactivity .

Advanced Research Questions

Q. How can LC-MS/MS parameters be optimized to improve sensitivity for this compound in complex matrices?

Sensitivity enhancements include:

  • Ion source optimization : Adjusting capillary voltage (3–4 kV) and desolvation temperature (400–500°C) to improve ionization efficiency.
  • Collision energy tuning : Optimizing collision-induced dissociation (CID) energy (e.g., 20–35 eV) to maximize product ion yield.
  • Matrix effect mitigation : Using matrix-matched calibration curves and post-column infusion to assess ion suppression/enhancement .

Q. What strategies address discrepancies in this compound quantification across studies?

Discrepancies often arise from variability in cut-off values , matrix effects, or cross-reactivity. Solutions include:

  • Harmonizing cut-off values using population-specific data (e.g., urine vs. oral fluid) .
  • Validating assays against certified reference materials (e.g., LGC Standards) to ensure accuracy .
  • Conducting interference studies with structurally related benzodiazepines (e.g., midazolam metabolites) .

Q. How should researchers design experiments to study this compound’s metabolic interactions in vivo?

  • Dose-response studies : Administer triazolam to model organisms and measure this compound formation via CYP3A4/5 activity.
  • Inhibition/induction assays : Co-administer CYP3A inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) to assess metabolic pathway modulation .
  • Pharmacokinetic modeling : Use non-compartmental analysis to calculate AUC, half-life, and clearance rates .

Methodological and Ethical Considerations

Q. What are best practices for presenting this compound data in publications?

  • Tables : Use Word tables with Roman numerals, clear footnotes, and self-explanatory titles. Include validation parameters (e.g., LOD, LOQ, recovery rates) .
  • Figures : Provide chromatograms with baseline resolution and annotate critical peaks. Ensure permissions are obtained for adapted figures .
  • Reproducibility : Detail centrifugation speeds, solvent ratios, and instrument settings to enable replication .

Q. What ethical protocols apply to human studies involving this compound?

  • Data sharing : Specify anonymization protocols and third-party data recipients in ethics applications .
  • Training : Mandate data protection training for all personnel handling identifiable samples .
  • Risk assessments : Conduct data protection impact assessments (DPIAs) to evaluate privacy risks in multicenter studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.